
CID 78063654
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063654” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78063654 would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
CID 78063654 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
CID 78063654 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78063654 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78063654 include other chemical entities with comparable structures and properties. These may include compounds with similar functional groups or molecular frameworks.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, biological activity, or other characteristics that set it apart from similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its synthesis, reactions, and mechanisms of action will continue to uncover new insights and applications for this compound.
Properties
Molecular Formula |
C10H14O3Si |
|---|---|
Molecular Weight |
210.30 g/mol |
InChI |
InChI=1S/C10H14O3Si/c1-8-4-6-9(7-5-8)13-14-10(11-2)12-3/h4-7,10H,1-3H3 |
InChI Key |
OJNJLLYZIGMYDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O[Si]C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
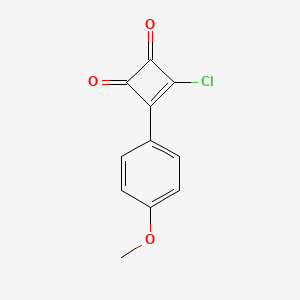
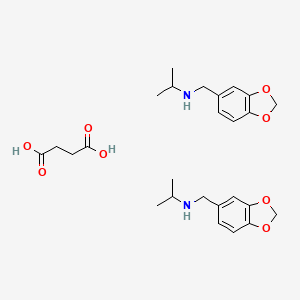

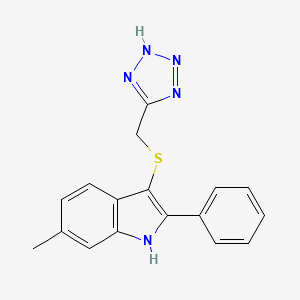
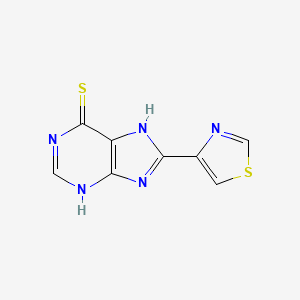
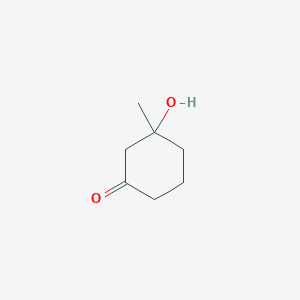
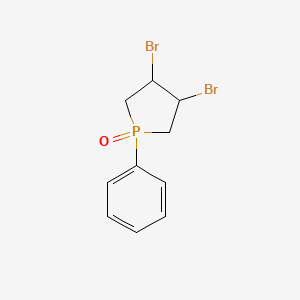
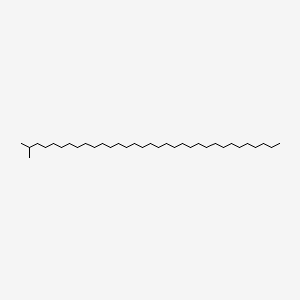

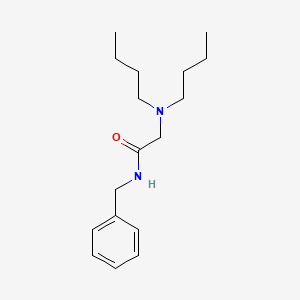
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
